molecular formula C16H13F6NO4S B6313018 3-[6-(Trifluoromethyl)-2-pyridinyloxy]phenyl 4,4,4-trifluorobutane-1-sulfonate CAS No. 1357624-63-5

3-[6-(Trifluoromethyl)-2-pyridinyloxy]phenyl 4,4,4-trifluorobutane-1-sulfonate

Cat. No. B6313018
CAS RN: 1357624-63-5
M. Wt: 429.3 g/mol
InChI Key: WQOMTTXAJSOJDU-UHFFFAOYSA-N
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Description

3-[6-(Trifluoromethyl)-2-pyridinyloxy]phenyl 4,4,4-trifluorobutane-1-sulfonate (3-TFM-PFB-1-S) is an organic compound with a wide range of applications in the scientific field. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 100-102°C. 3-TFM-PFB-1-S has a low toxicity and is a relatively stable compound, making it an ideal choice for a variety of research applications.

Scientific Research Applications

3-TFM-PFB-1-S has a variety of scientific applications. It has been used as a reagent in the synthesis of a variety of organic compounds, such as pyridines, quinolines, and indoles. It has also been used in the synthesis of a variety of heterocyclic compounds, such as thiophenes, pyridazines, and pyrimidines. Additionally, 3-TFM-PFB-1-S has been used as a catalyst in the synthesis of polymers, as well as in the synthesis of a variety of pharmaceuticals.

Mechanism of Action

3-TFM-PFB-1-S is an organic compound that acts as a catalyst in the synthesis of a variety of organic compounds. It acts by providing a nucleophilic center, which facilitates the formation of covalent bonds between the reactants. Additionally, 3-TFM-PFB-1-S can act as an electron donor, which can facilitate the formation of a variety of different products.
Biochemical and Physiological Effects
3-TFM-PFB-1-S is a relatively non-toxic compound and has not been found to have any significant biochemical or physiological effects. It has been found to be non-irritating to the skin and eyes, and has not been found to be a skin sensitizer. Additionally, it has not been found to be a reproductive or developmental toxin.

Advantages and Limitations for Lab Experiments

3-TFM-PFB-1-S has a number of advantages for use in laboratory experiments. It is a relatively stable compound, and is soluble in a variety of organic solvents. Additionally, it is non-toxic and non-irritating, making it an ideal choice for a variety of research applications.
However, there are some limitations to using 3-TFM-PFB-1-S in laboratory experiments. It is a relatively expensive compound, and the two-step synthesis process can be time consuming. Additionally, the reaction conditions required for the synthesis of 3-TFM-PFB-1-S can be difficult to control, making it difficult to obtain consistent results.

Future Directions

There are a number of potential future applications for 3-TFM-PFB-1-S. It could be used in the synthesis of a variety of different pharmaceuticals, as well as in the synthesis of polymers. Additionally, it could be used in the synthesis of a variety of heterocyclic compounds, such as thiophenes, pyridazines, and pyrimidines. Furthermore, 3-TFM-PFB-1-S could be used in the synthesis of a variety of organic compounds, such as pyridines, quinolines, and indoles. Additionally, it could be used as a catalyst in the synthesis of a variety of different compounds.

Synthesis Methods

3-TFM-PFB-1-S can be synthesized via a two-step process. The first step involves the reaction of 4,4,4-trifluorobutane-1-sulfonyl chloride with 6-(trifluoromethyl)-2-pyridinyloxybenzene in the presence of anhydrous potassium carbonate and dimethylformamide (DMF). The second step involves the reaction of the resulting product with potassium hydroxide in DMF to yield 3-TFM-PFB-1-S.

properties

IUPAC Name

[3-[6-(trifluoromethyl)pyridin-2-yl]oxyphenyl] 4,4,4-trifluorobutane-1-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F6NO4S/c17-15(18,19)8-3-9-28(24,25)27-12-5-1-4-11(10-12)26-14-7-2-6-13(23-14)16(20,21)22/h1-2,4-7,10H,3,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQOMTTXAJSOJDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OS(=O)(=O)CCCC(F)(F)F)OC2=CC=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F6NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[6-(Trifluoromethyl)-2-pyridinyloxy]phenyl 4,4,4-trifluorobutane-1-sulfonate

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